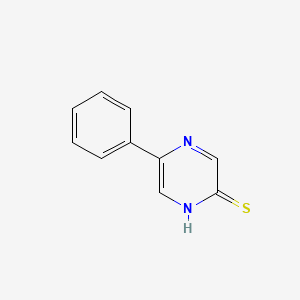

5-Phenylpyrazine-2(1H)-thione

Description

5-Phenylpyrazine-2(1H)-thione is a heterocyclic compound featuring a pyrazine ring substituted with a phenyl group at position 5 and a thione group at position 2. For instance, pyrazine-2(1H)-thione (C₄H₄N₂S) crystallizes in the monoclinic space group P2₁/m with bond lengths of C2–S = 1.671 Å and N1–C2 = 1.354 Å, indicative of aromaticity and thione tautomerism . The compound’s biological relevance includes anticancer, antimicrobial, and anti-inflammatory activities, attributed to its sulfur-containing heterocyclic framework and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

5-phenyl-1H-pyrazine-2-thione |

InChI |

InChI=1S/C10H8N2S/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChI Key |

QKFUQWHUMKBGQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)C=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrazine-2(1H)-thione typically involves the reaction of 5-chloro-N-phenylpyrazine-2-carboxylic acid with thionyl chloride in the presence of N,N-dimethylformamide and dry toluene . The reaction is carried out under reflux conditions at 100°C for one hour, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrazine-2(1H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrazine derivatives.

Substitution: Halogenated or nitrated phenylpyrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenylpyrazine-2(1H)-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thione group may play a role in binding to metal ions or other biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Thione Derivatives

*Note: Data for this compound are inferred from analogs.

Key Observations :

- Electronic Effects : The phenyl group in this compound likely enhances π-stacking interactions and hydrophobicity compared to unsubstituted pyrazine-thione .

- Hydrogen Bonding : Pyrazine-thiones exhibit N–H⋯N and C–H⋯S interactions, stabilizing crystal lattices and influencing solubility .

Table 2: Cytotoxic and Anticancer Profiles

Key Findings :

- Substituent Impact : Bulky groups (e.g., adamantyl in IIb) enhance cytotoxicity by improving membrane permeability and target binding .

- Spacer Role : Pyrimidin-2(1H)-thione spacers (e.g., in compound 5b) show lower VEGFR-2 affinity compared to pyrimidin-2(1H)-one analogs (4b), highlighting the electronic disadvantage of sulfur vs. oxygen .

Example :

Synthesis of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (4):

1. React (3,4-dichlorophenyl)aldehyde with thiosemicarbazide in ethanol/HCl.

2. Reflux at 80°C, isolate via recrystallization .

Biological Activity

5-Phenylpyrazine-2(1H)-thione (C10H8N2S) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antitubercular, and cytotoxic properties, as well as its mechanism of action.

Chemical Structure and Properties

This compound features a pyrazine ring with a phenyl group and a thione functional group. The thione group (-C=S) is known for influencing the biological activity of heterocyclic compounds. The molecular structure can be represented as follows:

Antimicrobial Activity

Research has shown that derivatives of pyrazine compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study investigating similar compounds indicated that modifications in the structure significantly affect their efficacy against different microbial strains.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 5-Chloropyrazine-2-carboxamide | 1.56–6.25 | Mycobacterium tuberculosis |

| 5-Alkylamino-N-phenylpyrazine | 0.78–3.13 | M. tuberculosis H37Rv |

The minimum inhibitory concentration (MIC) values for various derivatives indicate a promising potential for this compound in treating infections caused by resistant strains of bacteria.

Antitubercular Activity

The compound's structural analogs have been studied for their antitubercular properties. Research indicates that certain derivatives possess significant activity against Mycobacterium tuberculosis. For instance, studies have shown that specific modifications enhance the compound's effectiveness, with MIC values ranging from micromolar concentrations.

Case Study: Antimycobacterial Activity

In a recent study, a series of novel pyrazine derivatives were synthesized and evaluated for their antimycobacterial activity using the Microplate Alamar Blue Assay. The results highlighted several candidates with low cytotoxicity and micromolar MIC against M. tuberculosis H37Ra, suggesting that structural modifications can lead to improved therapeutic agents.

Cytotoxicity Studies

While assessing the biological activity, it is crucial to evaluate the cytotoxic effects on human cell lines. In vitro studies on HepG2 liver cells demonstrated that certain derivatives of pyrazine compounds exhibited low cytotoxicity, making them suitable candidates for further development.

Table 2: Cytotoxicity of Selected Pyrazine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HepG2 |

| 5-Alkylamino-N-phenylpyrazine | <50 | HepG2 |

The low IC50 values indicate that these compounds may have a favorable safety profile, which is essential for drug development.

The mechanism by which this compound exerts its biological effects is likely multifactorial. The presence of the thione group may contribute to its ability to inhibit key enzymes involved in bacterial metabolism and replication. Additionally, the interaction with cellular targets could disrupt essential biochemical pathways in pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.